Disodium 3'-uridinemonophosphate
Disodium 3'-uridinemonophosphate
3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
35170-03-7
VCID:
VC20765529
InChI:
InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
SMILES:
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Molecular Formula:
C9H13N2O9P
Molecular Weight:
324.18 g/mol
Disodium 3'-uridinemonophosphate
CAS No.: 35170-03-7
Cat. No.: VC20765529
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-). 3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available. |
|---|---|
| CAS No. | 35170-03-7 |
| Molecular Formula | C9H13N2O9P |
| Molecular Weight | 324.18 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 |
| Standard InChI Key | FOGRQMPFHUHIGU-XVFCMESISA-N |
| Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
| SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
| Appearance | Assay:≥98%A crystalline solid |
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